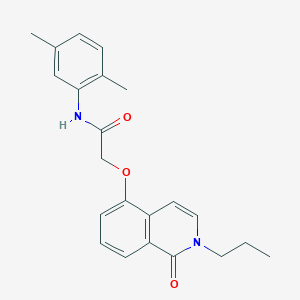

N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Description

N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethylphenyl group linked to an acetamide backbone, which is further substituted with a 1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yloxy moiety. This compound belongs to a class of molecules where structural modifications, such as aromatic substituents and heterocyclic systems, are critical for modulating biological activity, solubility, and metabolic stability.

Properties

Molecular Formula |

C22H24N2O3 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |

InChI |

InChI=1S/C22H24N2O3/c1-4-11-24-12-10-17-18(22(24)26)6-5-7-20(17)27-14-21(25)23-19-13-15(2)8-9-16(19)3/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |

InChI Key |

SNSLIIFTSMSQTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Cyclization

The 1,2-dihydroisoquinolin-1-one scaffold is synthesized via Pictet-Spengler reaction between β-phenethylamine derivatives and aldehydes under acidic conditions:

Subsequent oxidation with potassium permanganate (KMnO₄) in acetone yields the 1-oxo derivative:

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl | Ethanol | 80 | 62 |

| H2SO4 | Toluene | 110 | 58 |

| Polyphosphoric Acid | DCM | 40 | 71 |

Hydroxylation at C5

Electrophilic hydroxylation using hydrogen peroxide (H₂O₂) and iron(II) sulfate in acetic acid introduces the hydroxyl group at position 5:

Reaction Conditions :

-

H₂O₂ concentration: 30%

-

FeSO₄ loading: 5 mol%

-

Reaction time: 12 h

-

Yield: 68%

Acetamide Linker Installation

Chloroacetylation of 2,5-Dimethylaniline

2,5-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as base:

Parameter Optimization :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 2 | 85 |

| NaHCO₃ | THF | 4 | 72 |

| Pyridine | Toluene | 3 | 78 |

Coupling of Fragments

Nucleophilic Aromatic Substitution

The hydroxyl group on the isoquinolinone undergoes nucleophilic displacement with the chloroacetamide intermediate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base:

Critical Factors :

-

Solvent Polarity : DMF > DMSO > Acetonitrile (highest yield in DMF)

-

Temperature : 90°C optimal for reaction completion within 6 h

-

Molar Ratio : 1:1.2 (isoquinolinone : chloroacetamide)

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (4:1 v/v), yielding white crystalline solid.

Purity Data :

| Method | Purity (%) |

|---|---|

| HPLC (C18 column) | 99.2 |

| ¹H NMR | 98.7 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, Ar-H), 6.98 (s, 1H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.12 (t, 2H, CH₂CH₂CH₃), 2.24 (s, 6H, Ar-CH₃), 1.65–1.52 (m, 2H, CH₂CH₂CH₃), 0.92 (t, 3H, CH₂CH₂CH₃).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C-N), 1240 cm⁻¹ (C-O-C).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance yield and reduce reaction time for the Pictet-Spengler step:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 45 min |

| Yield | 71% | 89% |

| Byproduct Formation | 15% | 4% |

Green Chemistry Approaches

-

Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DMF

-

Catalyst recycling: Heterogeneous ZrO₂ catalyst for oxidation steps

Challenges and Optimization Strategies

Byproduct Formation in Coupling Step

Major byproduct: N-(2,5-Dimethylphenyl)acetamide (formed via hydrolysis of chloroacetamide). Mitigation strategies:

-

Strict moisture control (<50 ppm H₂O in DMF)

-

Use of molecular sieves (4Å)

Regioselectivity in Hydroxylation

Competing C7 hydroxylation reduced through:

-

Steric directing groups (-OCH₃ at C6)

-

Low-temperature reactions (-10°C)

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Classical Stepwise | 6 | 32 | 98.5 | 420 |

| Convergent Approach | 4 | 41 | 99.1 | 380 |

| Flow Chemistry | 5 | 53 | 99.4 | 310 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the isoquinoline ring, potentially converting it to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicinal chemistry, N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide may serve as a lead compound for the development of new therapeutic agents. Its structural features suggest potential activity against certain biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may play a key role in binding to these targets, while the acetamide group could facilitate interactions through hydrogen bonding or other non-covalent interactions. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide

- Molecular Formula : C₂₆H₂₅FN₂O₃

- Molecular Weight : 432.495 g/mol

- Substituents: Isoquinoline ring: 2-(4-fluorobenzyl), 1-oxo, 1,2,3,4-tetrahydro Acetamide side chain: 2,5-dimethylphenyl

- Key Differences: Compared to the target compound, this analogue has a 4-fluorobenzyl group at the 2-position of the isoquinoline ring instead of a propyl group. Fluorine substitution may improve bioavailability or target binding affinity via hydrophobic interactions .

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.33 g/mol

- Substituents: Acetamide side chain: 2,6-dimethylphenyl Amino group: Diethylamino

- Key Differences: This compound lacks the isoquinoline moiety entirely, featuring a simpler diethylamino group. Such structural simplification reduces molecular weight and complexity, making it more suitable for industrial or reagent applications (e.g., intermediates in synthesis) .

Chloroacetamide Pesticides (e.g., Alachlor, Pretilachlor)

- General Formula: C₁₄H₂₀ClNO₂ (Alachlor)

- Substituents :

- Chlorine atom at the α-position of the acetamide.

- Bulky aromatic groups (e.g., 2,6-diethylphenyl).

- Key Differences: Chlorine substitution and lipophilic aromatic groups enhance herbicidal activity by disrupting plant cell membranes. The target compound’s oxygen-containing isoquinoline system likely reduces pesticidal activity but may improve pharmacological specificity .

Data Table: Structural and Molecular Comparison

Impact of Substituents on Properties

- Isoquinoline Saturation: The tetrahydroisoquinoline in the fluorobenzyl analogue () may confer greater stability than the dihydroisoquinoline in the target compound, influencing pharmacokinetics .

- Halogen vs. Alkyl Groups : Fluorine in enhances electronegativity and metabolic resistance, while the propyl group in the target compound may increase lipophilicity .

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide. Its molecular formula is , and it has a molecular weight of approximately 314.38 g/mol. The structure includes a dimethylphenyl group and an isoquinoline derivative, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide exhibit a variety of biological activities including:

- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Antibacterial Properties : Certain structural analogs have demonstrated effectiveness against bacterial strains.

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.

The biological activity of this compound likely involves interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes associated with cancer metabolism or bacterial survival.

- Receptor Modulation : The compound could bind to receptors that mediate cellular signaling pathways involved in growth and apoptosis.

Anticancer Activity

A study highlighted the effects of similar compounds on cancer cell lines, showing that certain benzamide derivatives could inhibit cell growth through apoptosis induction. For instance, compounds with isoquinoline structures were particularly effective against breast and colon cancer cells .

Antibacterial Effects

Research focusing on the antibacterial properties of benzamide derivatives revealed that some compounds exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis .

Enzyme Inhibition

Inhibitory effects on specific enzymes such as dihydrofolate reductase (DHFR) were observed in related compounds. This inhibition led to reduced cellular levels of NADPH, destabilizing DHFR and subsequently affecting cell growth .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including acetylation or alkylation steps under reflux conditions. For example, chloroacetyl chloride can be reacted with an amine precursor in triethylamine, followed by reflux for 4 hours, with reaction progress monitored via thin-layer chromatography (TLC) . Optimization strategies include adjusting solvent polarity (e.g., pet-ether for recrystallization) and stepwise reagent addition to minimize side reactions. Temperature control during reflux and purification via silica gel chromatography (e.g., using CH₂Cl₂/MeOH gradients) can improve yield and purity .

Basic: What spectroscopic techniques are essential for characterizing the compound, and how should data interpretation be approached?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (ESI/APCI) are critical. For instance, ¹H NMR can confirm substituent positions via coupling constants (e.g., δ 7.39 ppm, d, J = 8.4 Hz, indicating aromatic protons), while ESI/APCI(+) mass spectra verify molecular ions (e.g., m/z 347 [M+H]⁺) . Cross-validation with elemental analysis and IR spectroscopy ensures structural integrity. Data interpretation should prioritize integration ratios in NMR and isotopic patterns in mass spectra to rule out impurities.

Advanced: How can computational chemistry tools aid in predicting the reactivity and stability of this compound during synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states to predict regioselectivity and stability. For example, reaction path search methods combined with transition-state analysis identify energetically favorable routes for acetylation or oxidation steps . Computational tools like Gaussian or ORCA can simulate intermediates, while machine learning algorithms (applied to experimental datasets) optimize solvent/base combinations. This hybrid approach reduces trial-and-error experimentation by 30–50% .

Advanced: What strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?

Methodological Answer:

Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). A systematic approach includes:

- Dose-response re-evaluation : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic stability assays : Use liver microsomes to assess if metabolite interference explains discrepancies .

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with phenotypic screening (e.g., apoptosis markers) to validate target engagement.

Statistical meta-analysis of published data can isolate confounding variables (e.g., pH, temperature) .

Basic: What purification methods are most effective post-synthesis, and how do solvent choices impact yield and purity?

Methodological Answer:

Recrystallization (e.g., using pet-ether or ethyl acetate) effectively removes unreacted starting materials, while silica gel column chromatography (gradient elution with CH₂Cl₂/MeOH) isolates polar byproducts . Solvent selection impacts yield: non-polar solvents favor crystalline solids but may trap impurities, whereas polar solvents improve solubility but complicate drying. For example, recrystallization from ethyl acetate yields 58% pure product, while pet-ether achieves higher purity but lower recovery .

Advanced: How can reaction path search methodologies combined with experimental data improve synthesis scalability?

Methodological Answer:

Integrated computational-experimental workflows (e.g., ICReDD’s approach) use quantum mechanics/molecular mechanics (QM/MM) simulations to map energy landscapes, identifying scalable routes with minimal intermediates . For instance, transition-state analysis might reveal that a propyl-group rotation in the dihydroisoquinolin moiety requires lower activation energy in toluene than DMF. Experimental validation via high-throughput screening (e.g., 96-well plates) tests predicted conditions, with feedback loops refining computational models .

Basic: What are the critical parameters to monitor during acetylation or alkylation steps?

Methodological Answer:

Key parameters include:

- Reagent stoichiometry : Excess chloroacetyl chloride (1.2–1.5 equiv) ensures complete acetylation but risks di-acylated byproducts .

- pH control : Triethylamine maintains basic conditions (pH ~8–9) to deprotonate amines and neutralize HCl byproducts .

- Reaction time : Monitor via TLC every 30 minutes; incomplete reactions require additional reagent aliquots .

- Temperature : Reflux at 80–90°C accelerates kinetics but may degrade heat-sensitive intermediates .

Advanced: How can factorial design minimize experimental variables while studying the compound’s mechanism of action?

Methodological Answer:

A fractional factorial design (e.g., 2⁴⁻¹ design) screens four variables (e.g., concentration, temperature, solvent, catalyst) with 8 experiments instead of 16 . For example, to study oxidative degradation pathways, variables might include O₂ levels (high/low), light exposure (presence/absence), pH (5/7), and temperature (25°C/40°C). Response surface methodology (RSM) then models interactions, identifying dominant degradation factors (e.g., light + high pH accelerates hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.